3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the indole derivative: This involves the reaction of 1-methyl-1H-indole with suitable reagents to introduce the carbonyl group.
Piperazine coupling: The indole derivative is then coupled with piperazine under specific conditions to form the piperazinyl intermediate.
Attachment of the dimethoxyphenyl group:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it may bind to and inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The compound may also interact with neurotransmitter receptors, affecting neurological pathways.
Comparison with Similar Compounds
Similar compounds include:
3-(3,4-Dimethoxyphenyl)-2-propenal: This compound shares the dimethoxyphenyl group but has a different core structure.
(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine: This compound has a similar aromatic structure but differs in the heterocyclic component.
The uniqueness of 3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one lies in its combination of the indole, piperazine, and dimethoxyphenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H29N3O4/c1-26-17-20(19-6-4-5-7-21(19)26)25(30)28-14-12-27(13-15-28)24(29)11-9-18-8-10-22(31-2)23(16-18)32-3/h4-8,10,16-17H,9,11-15H2,1-3H3 |
InChI Key |
WERBCFGBDJTDON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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